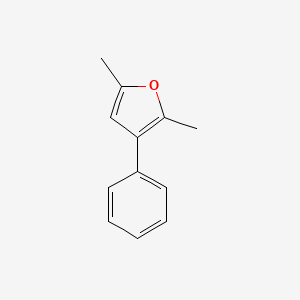

2,5-Dimethyl-3-phenylfuran

CAS No.: 19842-57-0

Cat. No.: VC7956246

Molecular Formula: C12H12O

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19842-57-0 |

|---|---|

| Molecular Formula | C12H12O |

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | 2,5-dimethyl-3-phenylfuran |

| Standard InChI | InChI=1S/C12H12O/c1-9-8-12(10(2)13-9)11-6-4-3-5-7-11/h3-8H,1-2H3 |

| Standard InChI Key | CHNFGGXXEVUWFL-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(O1)C)C2=CC=CC=C2 |

| Canonical SMILES | CC1=CC(=C(O1)C)C2=CC=CC=C2 |

Introduction

Key Findings

2,5-Dimethyl-3-phenylfuran (C₁₂H₁₂O) is a heterocyclic aromatic compound characterized by a furan ring substituted with methyl groups at positions 2 and 5 and a phenyl group at position 3. This compound has garnered significant interest in medicinal chemistry, material science, and organic synthesis due to its unique electronic structure and functional versatility. Recent advancements in transition-metal-free synthesis methods, such as continuous-flow systems, have improved its accessibility and safety profile . Its applications range from serving as a building block for optoelectronic materials to exhibiting cytoprotective properties in biological systems .

Structural and Molecular Characteristics

Chemical Identity

-

IUPAC Name: 2,5-Dimethyl-3-phenylfuran

-

Molecular Formula: C₁₂H₁₂O

Crystallographic and Spectroscopic Data

-

Spectral Data:

Synthesis and Manufacturing

Conventional Methods

Traditional synthesis routes involve Paal-Knorr cyclization of 1,3-diketones or oxidation-dehydration sequences of 1,3-dienes. For example:

-

Appel Reagent-Mediated Dehydration:

Advanced Continuous-Flow Synthesis

A metal-free, continuous-flow approach eliminates intermediate isolation and enhances safety:

-

Photooxidation: 1,3-Dienes react with ¹O₂ in a photoreactor at 9 bar .

-

Dehydration: The intermediate endoperoxide is treated with Appel reagent (CCl₄/PPh₃) in a second reactor .

-

Advantages:

Physicochemical Properties

Thermal Stability

Reactivity

-

Electrophilic Substitution: The furan ring undergoes nitration and sulfonation at the 4-position due to electron-donating methyl groups .

-

Oxidation: Forms 2,5-dimethyl-3-phenyl-sulfonyl benzofuran under peracid conditions .

Applications in Medicinal Chemistry

Cytoprotective Agents

-

BK3C231 Analogue: Derivatives like N-(2-(3,5-dimethoxystyryl)phenyl)furan-2-carboxamide activate the Nrf2/ARE pathway, upregulating cytoprotective enzymes (e.g., NQO1, GST) .

Antimicrobial Derivatives

-

Furancarbanil Analogues: 2,5-Dimethyl-3-phenylfuran carboxamides exhibit moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) .

Material Science Applications

Optoelectronic Materials

-

Conjugated Oligomers: Linearly conjugated furan-phenylene co-oligomers show tunable bandgaps (2.8–3.1 eV) and fluorescence quantum yields up to 0.45 .

-

Electrochemical Properties:

Compound Oxidation Potential (V) Reduction Potential (V) 2,5-Dimethyl-3-phenylfuran +1.12 -1.98 Thiophene analogue +0.89 -1.75

Polymer Additives

-

Peroxide Crosslinkers: 2,5-Dimethyl-2,5-di(benzoylperoxy)hexane (derived from furan) enhances polyethylene thermal stability (decomposition >300°C) .

Analytical Methods

Chromatography

Computational Modeling

Recent Developments and Future Directions

Green Synthesis Innovations

-

Microwave-Assisted Cyclization: Reduces reaction time from 12h to 20min .

-

Biocatalytic Routes: Engineered E. coli strains achieve 90% conversion of glucose to furan precursors .

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume